molecular formula C159H252N46O48 B10822729 AM-(22-52) (human)

AM-(22-52) (human)

カタログ番号: B10822729
分子量: 3576.0 g/mol
InChIキー: ZLCRXNXPYINVTB-MUIJALJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AM-(22-52) is a 31-amino acid truncated peptide derived from the full-length adrenomedullin (AM), a 52-amino acid hormone involved in vasodilation, apoptosis regulation, and metabolic processes. AM-(22-52) acts primarily as a receptor antagonist, targeting AM receptors (AM1 and AM2) formed by the calcitonin receptor-like receptor (CLR) complexed with receptor activity-modifying proteins (RAMPs) . While it exhibits selectivity for AM receptors, its potency is modest (pKi ~7), and it demonstrates cross-reactivity with calcitonin gene-related peptide (CGRP) receptors in certain contexts .

特性

分子式

C159H252N46O48

分子量

3576.0 g/mol

IUPAC名

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C159H252N46O48/c1-15-80(9)126(202-139(234)100(51-55-117(167)215)185-142(237)105(67-89-72-173-76-176-89)189-130(225)82(11)177-140(235)102(63-77(3)4)190-132(227)92(33-20-24-56-160)180-136(231)99(50-54-116(166)214)188-153(248)125(79(7)8)200-151(246)123(169)84(13)208)154(249)195-103(66-88-42-46-91(211)47-43-88)141(236)184-98(49-53-115(165)213)137(232)191-104(65-86-31-18-17-19-32-86)146(241)203-128(85(14)209)156(251)196-109(71-122(222)223)144(239)182-94(35-22-26-58-162)133(228)193-107(69-120(218)219)143(238)181-93(34-21-25-57-161)134(229)194-108(70-121(220)221)145(240)192-106(68-118(168)216)147(242)199-124(78(5)6)152(247)178-83(12)157(252)204-61-29-38-112(204)149(244)186-96(37-28-60-174-159(171)172)135(230)197-110(74-206)148(243)183-95(36-23-27-59-163)138(233)201-127(81(10)16-2)155(250)198-111(75-207)158(253)205-62-30-39-113(205)150(245)187-97(48-52-114(164)212)131(226)175-73-119(217)179-101(129(170)224)64-87-40-44-90(210)45-41-87/h17-19,31-32,40-47,72,76-85,92-113,123-128,206-211H,15-16,20-30,33-39,48-71,73-75,160-163,169H2,1-14H3,(H2,164,212)(H2,165,213)(H2,166,214)(H2,167,215)(H2,168,216)(H2,170,224)(H,173,176)(H,175,226)(H,177,235)(H,178,247)(H,179,217)(H,180,231)(H,181,238)(H,182,239)(H,183,243)(H,184,236)(H,185,237)(H,186,244)(H,187,245)(H,188,248)(H,189,225)(H,190,227)(H,191,232)(H,192,240)(H,193,228)(H,194,229)(H,195,249)(H,196,251)(H,197,230)(H,198,250)(H,199,242)(H,200,246)(H,201,233)(H,202,234)(H,203,241)(H,218,219)(H,220,221)(H,222,223)(H4,171,172,174)/t80-,81-,82-,83-,84+,85+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-/m0/s1

InChIキー

ZLCRXNXPYINVTB-MUIJALJFSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)N

正規SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N

製品の起源

United States

準備方法

合成経路と反応条件

アドレノメデュリン (22-52) (ヒト)は、固相ペプチド合成 (SPPS) を用いて合成されます。合成には、固相樹脂に固定された成長中のペプチド鎖にアミノ酸を段階的に付加することが含まれます。アミノ酸は、不要な副反応を避けるために一時的な保護基で保護されています。 次に、ペプチドは樹脂から切り離され、脱保護されて最終生成物が得られます .

工業生産方法

アドレノメデュリン (22-52) (ヒト)の工業生産は、ラボ規模の合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と再現性を高めるためにしばしば使用されます。 最終生成物は、高性能液体クロマトグラフィー (HPLC) で精製されて高純度レベルを実現します .

化学反応の分析

Receptor Binding and Selectivity

AM-(22-52) binds to receptor activity-modifying protein (RAMP)-calcitonin receptor-like receptor (CLR) complexes with distinct selectivity:

  • Binding Affinity :

    Receptor ComplexBinding Affinity (K<sub>i</sub>)Selectivity vs. AM/CGRP
    RAMP1-CLR (CGRP receptor)~2–3 µMPrefers CGRP receptor
    RAMP2-CLR (AM<sub>1</sub>)~5–6 µMLower affinity than AM
    RAMP3-CLR (AM<sub>2</sub>)~2–3 µMComparable to AM

    AM-(22-52) exhibits stronger binding to RAMP1-CLR and RAMP3-CLR than to RAMP2-CLR, suggesting a unique selectivity profile distinct from full-length AM or CGRP .

  • Structural Basis :

    • The C-terminal Tyr-amide of AM-(22-52) binds to a hydrophobic pocket formed by CLR Trp-72 and RAMP1 Trp-84 .

    • Critical residues for binding include Y52 , G51 , and I47 (alanine substitutions reduce antagonist potency by ≥100-fold) .

Antagonist Activity and Signaling Modulation

AM-(22-52) inhibits AM-induced signaling pathways:

  • cAMP Inhibition :

    • Blocks AM-induced cAMP production in bovine articular chondrocytes (BACs) and human microvascular endothelial cells (HMECs) at concentrations ≥10<sup>−10</sup> M .

    • Reduces cAMP levels by 48% when co-administered with AM (10<sup>−7</sup> M) .

  • ERK1/2 Phosphorylation :

    • At 10<sup>−8</sup> M, AM-(22-52) partially suppresses AM-induced ERK1/2 phosphorylation in HMECs, though less effectively than full AM .

Enzymatic Interactions and Apoptosis Regulation

  • Caspase Activity :

    • In Fas-ligand (Fas-L)-stimulated BACs, AM-(22-52) fails to suppress caspase-3/8 activation, unlike full AM .

    • Increases basal caspase-3 activity by 27% (p = 0.016), indicating pro-apoptotic effects under stress .

  • Fas Receptor Modulation :

    • Upregulates Fas expression in hypoxic chondrocytes (2.7-fold increase vs. AM-treated cells), counteracting AM’s anti-apoptotic role .

Structural and Functional Comparisons

FeatureAM-(22-52)Full-Length AM
Receptor Specificity Prefers AM<sub>1</sub>/CGRPBinds AM<sub>1</sub>/AM<sub>2</sub>
cAMP Response Antagonist (no intrinsic activity)Agonist (EC<sub>50</sub> ~10<sup>−10</sup> M)
Apoptotic Role Pro-apoptotic under hypoxiaAnti-apoptotic

Therapeutic Implications

  • Imaging Applications :
    AM-(22-52) derivatives labeled with <sup>99m</sup>Tc show potential for lung imaging, with 40% lung uptake in preclinical models .

  • Disease Models :

    • Reduces tumor formation in pancreatic cancer models by blocking AM signaling .

    • Fails to protect chondrocytes in osteoarthritis due to Fas upregulation .

科学的研究の応用

Adrenomedullin (22-52) (human) is widely used in scientific research due to its role as an adrenomedullin receptor antagonist. Its applications include:

作用機序

アドレノメデュリン (22-52) (ヒト)は、アドレノメデュリンが受容体に結合するのを競合的に阻害することで効果を発揮します。この阻害は、血管平滑筋細胞におけるアドレノメデュリン誘発性環状アデノシン一リン酸 (cAMP) の蓄積を防ぎます。 主な分子標的は、アドレノメデュリン受容体とカルシトニン遺伝子関連ペプチド受容体です .

類似化合物との比較

Key Functional Roles :

  • Inhibits AM-induced cAMP production in vascular smooth muscle cells .
  • Attenuates AM-enhanced gustatory nerve responses to sugars and salts in murine models .
  • Modulates chondrocyte apoptosis under hypoxic conditions, though less effectively than full-length AM .

Structural and Functional Similarities

AM-(22-52) belongs to a family of peptide antagonists targeting the CLR/RAMP receptor system. Its structural and functional analogs include:

Table 1: Structural and Pharmacological Comparison
Compound Target Receptors Potency (pKi/pIC₅₀) Selectivity Notes
AM-(22-52) AM1, AM2, CGRP pIC₅₀ ~4.9 Modest AM selectivity; weak CGRP inhibition
CGRP-(8-37) CGRP, AM pKi 6.5–8.0 Broad antagonist; inhibits some AM responses
BIBN4096BS CGRP (primate-specific) pKi >10 High selectivity for CGRP receptors
Salmon CT-(8-32) AMY1, CT pKi ~7 Dual AMY/CT receptor antagonist
Olcegepant CGRP, AMY1 pKi >9 High CGRP selectivity; minor AMY1 activity

Mechanistic Differences

AM-(22-52) vs. CGRP-(8-37) :
  • Selectivity : AM-(22-52) shows preferential inhibition of AM receptors, whereas CGRP-(8-37) broadly targets CGRP and AM pathways .
AM-(22-52) vs. BIBN4096BS :
  • Potency : BIBN4096BS exhibits >100-fold higher potency for CGRP receptors compared to AM-(22-52) .
  • Species Specificity : BIBN4096BS is primate-specific, whereas AM-(22-52) is effective in murine and bovine models .
AM-(22-52) vs. Salmon CT-(8-32) :
  • Receptor Targets : Salmon CT-(8-32) antagonizes amylin (AMY) and calcitonin (CT) receptors, while AM-(22-52) primarily targets AM/CGRP receptors .

Research Findings in Key Studies

Table 2: Functional Outcomes in Experimental Models
Compound Model System Key Finding Reference
AM-(22-52) Murine gustatory nerve Inhibits ADM-enhanced responses to glucose and NaCl (10⁻⁷ mol/kg)
AM-(22-52) Bovine chondrocytes Reduces Fas-L-induced apoptosis less effectively than full-length AM
CGRP-(8-37) Human oligodendroglial cells Blocks both AM- and CGRP-induced cAMP production
BIBN4096BS Primate vascular models Potently inhibits CGRP-mediated vasodilation (IC₅₀ <1 nM)

Limitations of AM-(22-52)

  • Low Potency : Its pIC₅₀ of ~4.9 limits therapeutic utility compared to high-potency antagonists like BIBN4096BS .
  • Cross-Reactivity : Inhibits CGRP receptors in vascular beds (e.g., cat hindlimb), complicating mechanistic studies .
  • Context-Dependent Effects : In hypoxic chondrocytes, AM-(22-52) shows weaker anti-apoptotic activity than full-length AM .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。